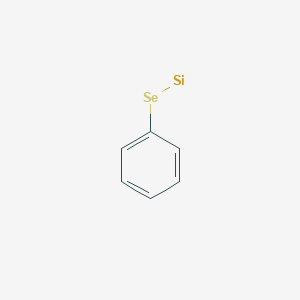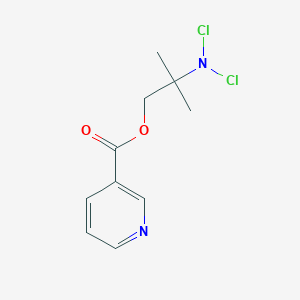
2-(Dichloroamino)-2-methylpropyl pyridine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Dichloroamino)-2-methylpropyl pyridine-3-carboxylate is an organic compound that features a pyridine ring substituted with a carboxylate group and a dichloroamino group attached to a methylpropyl chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dichloroamino)-2-methylpropyl pyridine-3-carboxylate can be achieved through a multi-step process:
Starting Material Preparation: The synthesis begins with the preparation of 2-methylpropyl pyridine-3-carboxylate. This can be achieved through the esterification of pyridine-3-carboxylic acid with 2-methylpropanol in the presence of a strong acid catalyst such as sulfuric acid.
Chlorination: The next step involves the chlorination of the amino group. This can be done using thionyl chloride or phosphorus pentachloride to introduce the dichloroamino group.
Final Product Formation: The final step involves the coupling of the chlorinated intermediate with the pyridine-3-carboxylate ester under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-(Dichloroamino)-2-methylpropyl pyridine-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The dichloroamino group can participate in nucleophilic substitution reactions, where one or both chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products include azido or thiocyanato derivatives.
Oxidation: Products include corresponding oxides or hydroxyl derivatives.
Reduction: Products include amines or partially reduced intermediates.
Hydrolysis: Products include pyridine-3-carboxylic acid and 2-(dichloroamino)-2-methylpropanol.
科学研究应用
2-(Dichloroamino)-2-methylpropyl pyridine-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can serve as a probe or reagent in biochemical assays to study enzyme activities or protein interactions.
Industrial Chemistry: The compound can be used in the synthesis of agrochemicals or specialty chemicals with specific functionalities.
作用机制
The mechanism of action of 2-(Dichloroamino)-2-methylpropyl pyridine-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The dichloroamino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pyridine ring can participate in π-π interactions with aromatic residues, enhancing binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-(Chloroamino)-2-methylpropyl pyridine-3-carboxylate
- 2-(Bromoamino)-2-methylpropyl pyridine-3-carboxylate
- 2-(Fluoroamino)-2-methylpropyl pyridine-3-carboxylate
Uniqueness
2-(Dichloroamino)-2-methylpropyl pyridine-3-carboxylate is unique due to the presence of two chlorine atoms in the amino group, which can significantly influence its reactivity and binding properties. This makes it distinct from its mono-halogenated analogs and provides unique opportunities for chemical modifications and applications.
属性
CAS 编号 |
61542-28-7 |
|---|---|
分子式 |
C10H12Cl2N2O2 |
分子量 |
263.12 g/mol |
IUPAC 名称 |
[2-(dichloroamino)-2-methylpropyl] pyridine-3-carboxylate |
InChI |
InChI=1S/C10H12Cl2N2O2/c1-10(2,14(11)12)7-16-9(15)8-4-3-5-13-6-8/h3-6H,7H2,1-2H3 |
InChI 键 |
IBGZGWQFHWAIGF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(COC(=O)C1=CN=CC=C1)N(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(4-Hydrazinyl-6-methyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B14588609.png)

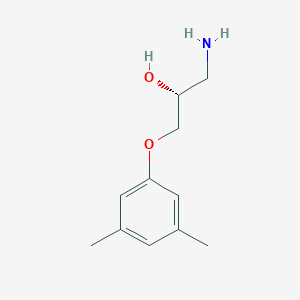
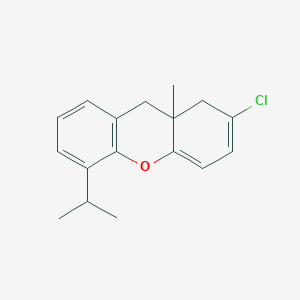

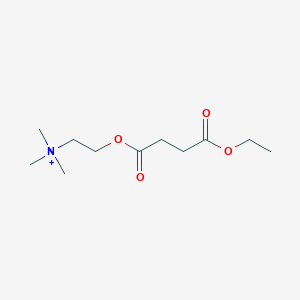

![1-Methyl-4-[4-(propan-2-yl)phenoxy]benzene](/img/structure/B14588652.png)
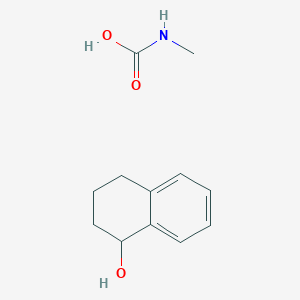
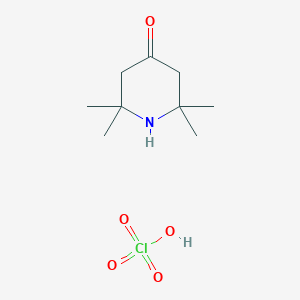
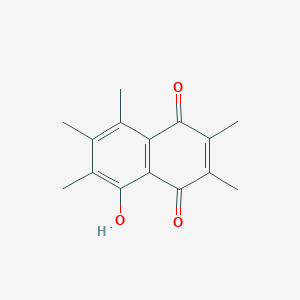
![3-[1-[3-(Methylamino)propyl]cyclopentyl]phenol;hydrobromide](/img/structure/B14588669.png)
